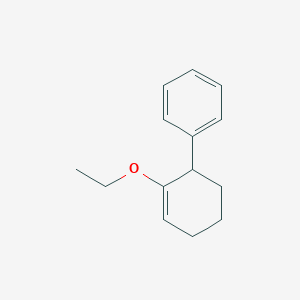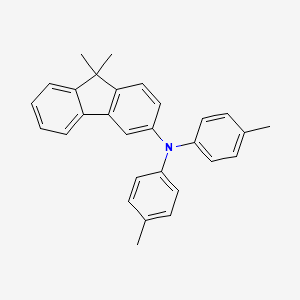
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine is a useful research compound. Its molecular formula is C29H27N and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine typically involves the reaction of appropriate fluorenone derivatives with aromatic amines under specific chemical conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the fluorenone derivative is reacted with an aromatic amine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mécanisme D'action
The mechanism of action of 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound functions by emitting light when an electric current passes through it. The molecular structure allows for efficient electron and hole transport, leading to the recombination of charge carriers and the emission of light.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
- 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-4-amine
Uniqueness
Compared to similar compounds, 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine is unique due to its specific molecular structure, which provides distinct electronic properties. This uniqueness makes it particularly suitable for use in OLEDs and other electronic applications, where precise control over electronic and optical properties is essential .
Propriétés
Numéro CAS |
209268-75-7 |
|---|---|
Formule moléculaire |
C29H27N |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
9,9-dimethyl-N,N-bis(4-methylphenyl)fluoren-3-amine |
InChI |
InChI=1S/C29H27N/c1-20-9-13-22(14-10-20)30(23-15-11-21(2)12-16-23)24-17-18-28-26(19-24)25-7-5-6-8-27(25)29(28,3)4/h5-19H,1-4H3 |
Clé InChI |
LITITFGAAWWMMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)


![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)
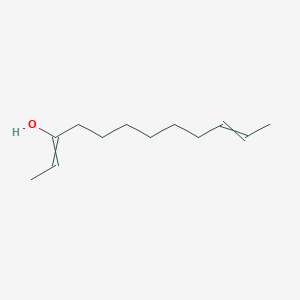

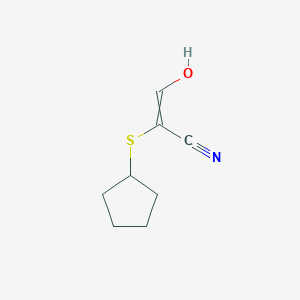
![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
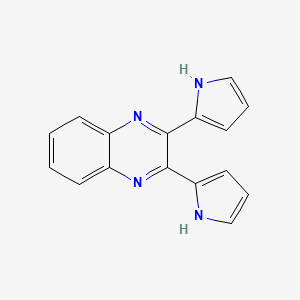
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
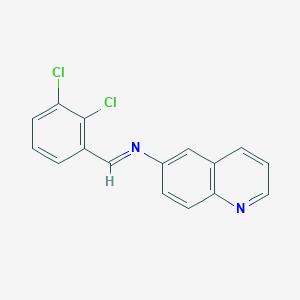

![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
